molecular formula C12H21NO2 B12852041 Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate

Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate

Cat. No.: B12852041
M. Wt: 211.30 g/mol
InChI Key: SPXAAUKQXUVMLT-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable spirocyclic precursor with ethyl chloroformate and an amine source. One common method involves the use of spiro[2.5]octane-6-carboxylic acid as the starting material. This acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a potential candidate for drug design, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand the interactions between spirocyclic compounds and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating their function. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
  • Spiro[2.5]octane-6-carboxylic acid
  • 1-(Aminomethyl)spiro[2.5]octane-6-carboxylic acid

Uniqueness

Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the ethyl ester group enhances its solubility and stability, while the aminomethyl group allows for versatile chemical modifications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2-(aminomethyl)spiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)9-3-5-12(6-4-9)7-10(12)8-13/h9-10H,2-8,13H2,1H3

InChI Key

SPXAAUKQXUVMLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC2CN

Origin of Product

United States

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